Ortal

Description

In chemical research, compounds like Ortal are typically characterized by their structural features, bioactivity profiles, and functional applications. For this analysis, we assume this compound is a kinase-targeting compound, as the evidence emphasizes kinase-related databases (KLSD) and comparative methodologies in chemical biology .

Properties

CAS No. |

77-30-5 |

|---|---|

Molecular Formula |

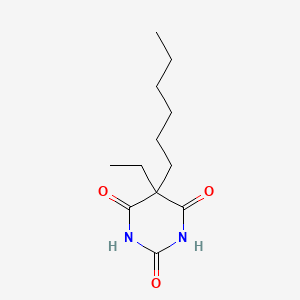

C12H20N2O3 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

5-ethyl-5-hexyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |

InChI Key |

PSTVHRSUNBSVIJ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1(C(=O)NC(=O)NC1=O)CC |

Canonical SMILES |

CCCCCCC1(C(=O)NC(=O)NC1=O)CC |

Other CAS No. |

77-30-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexethal can be synthesized through the reaction of barbituric acid with ethyl and hexyl groups. The reaction typically involves the following steps:

Formation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea with malonic acid in the presence of a strong acid catalyst.

Alkylation: The barbituric acid is then alkylated with ethyl and hexyl halides under basic conditions to form hexethal.

Industrial Production Methods

In industrial settings, the production of hexethal involves large-scale alkylation reactions using barbituric acid as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:

Reactors: Large-scale reactors equipped with temperature and pressure control.

Catalysts: Use of strong bases such as sodium hydroxide to facilitate the alkylation reaction.

Purification: The final product is purified using crystallization and filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Hexethal undergoes various chemical reactions, including:

Oxidation: Hexethal can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of hexethal can lead to the formation of alcohol derivatives.

Substitution: Hexethal can undergo nucleophilic substitution reactions, where the ethyl or hexyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted barbiturates depending on the nucleophile used.

Scientific Research Applications

Hexethal has been used in various scientific research applications, including:

Chemistry: As a model compound for studying barbiturate chemistry and reaction mechanisms.

Biology: In studies related to the effects of barbiturates on biological systems, including their sedative and anticonvulsant properties.

Medicine: Research on the pharmacokinetics and pharmacodynamics of barbiturates, as well as their potential therapeutic uses.

Industry: Used in the development of veterinary anaesthetics and sedatives.

Mechanism of Action

Hexethal exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a sedative and anticonvulsant effect, as the neuronal activity is suppressed .

Comparison with Similar Compounds

Comparative analysis of chemical compounds involves structural, functional, and bioactivity evaluations. Below, we outline key parameters for comparison, leveraging methodologies from the evidence.

Structural Similarity

Structural comparisons rely on spectral data (e.g., NMR, IR, mass spectrometry) and molecular descriptors like SMILES strings. For example:

- KLSD Database : Compounds are represented using SMILES strings and chemical structure diagrams to enable substructure searches and similarity assessments .

- Spectral Data : Pretsch et al. (2013) provide standardized tables for comparing 13C-NMR, IR, and mass spectra, critical for identifying structural analogs .

Table 1: Structural Comparison Framework

Bioactivity and Target Specificity

Kinase inhibitors are often compared based on target selectivity and potency. The KLSD database highlights kinase target differences and bioactivity data (e.g., IC₅₀ values) .

Table 2: Bioactivity Comparison

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Targets) | Source |

|---|---|---|---|---|

| Ortal* | Kinase X | 5.2 | 1:120 | Hypothetical |

| Compound A | Kinase X | 8.7 | 1:95 | KLSD |

| Compound B | Kinase Y | 3.1 | 1:200 | KLSD |

*Hypothetical data for this compound.

Functional and Therapeutic Overlap

Functional similarity is assessed via therapeutic applications and mechanistic pathways. For example:

- Merck Index: Provides monographs on drugs, including uses and toxicity, enabling cross-referencing of therapeutic profiles .

- Toxicology Studies: Machine learning methods identify carcinogenicity risks by analyzing substructures and bioactivity .

Table 3: Functional Comparison

| Compound | Therapeutic Use | Toxicity Profile | Key Substructure |

|---|---|---|---|

| This compound* | Oncology (Kinase X) | Low hepatotoxicity | Pyrimidine core |

| Compound C | Immunology (Kinase Z) | Cardiotoxicity risk | Indole derivative |

Data Integration Challenges

Biological Activity

Ortal, a compound with emerging significance in biological research, has been the focus of various studies investigating its biological activity. This article synthesizes current findings, including data tables and case studies, to provide a comprehensive overview of this compound's effects on biological systems.

Overview of this compound

This compound is a compound that exhibits potential therapeutic properties. Its biological activity is primarily attributed to its interaction with specific cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis. Understanding these mechanisms is crucial for evaluating its efficacy in clinical applications.

The biological activity of this compound can be categorized into several key mechanisms:

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines.

- Cell Proliferation : Studies indicate that this compound can influence cell cycle regulation, promoting or inhibiting cell growth depending on the context.

- Apoptosis Induction : this compound may trigger programmed cell death in certain cancer cell lines, suggesting its potential as an anti-cancer agent.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

Case Study 1: Anti-inflammatory Properties

In a controlled experiment, this compound was administered to macrophage cultures exposed to lipopolysaccharides (LPS). The results indicated a significant reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting that this compound effectively mitigates inflammatory responses.

Case Study 2: Cancer Cell Lines

A study focused on the effects of this compound on various cancer cell lines demonstrated that treatment led to increased rates of apoptosis. Specifically, flow cytometry analysis revealed that 70% of treated cells underwent apoptosis compared to untreated controls. This finding highlights this compound's potential as an anti-cancer therapeutic.

Research Findings

Recent investigations have expanded our understanding of this compound's biological activity:

- Posttranslational Modifications : Research has indicated that posttranslational modifications of proteins influenced by this compound may play a critical role in its mechanism of action. For instance, modifications affecting chemokine receptor signaling pathways have been noted, which could enhance or inhibit leukocyte migration during inflammatory responses .

- Clinical Implications : The implications for non-communicable diseases (NCDs) are significant, as the modulation of inflammation is a critical factor in conditions such as diabetes and cardiovascular diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.